molecular formula C21H17IN2O B4576669 N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide

N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide

Cat. No.: B4576669
M. Wt: 440.3 g/mol
InChI Key: OEMPVGIBOBBLQR-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide is a useful research compound. Its molecular formula is C21H17IN2O and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.03856 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Carbazole derivatives, including N-(9-ethyl-9H-carbazol-3-yl)-3-iodobenzamide, have been extensively studied for their unique chemical properties and synthetic applications. For instance, Cho et al. (2011) developed new synthetic procedures for intramolecular oxidative C-N bond formation to prepare carbazoles starting from N-substituted amidobiphenyls under Cu-catalyzed or metal-free conditions, demonstrating the compound's relevance in complex organic synthesis processes (Cho, Yoon, & Chang, 2011). Similarly, Maiti and Mal (2018) reported a metal-free C-N coupling reaction for carbazole synthesis via distal (- meta) C-H bond functionalization, further highlighting the synthetic utility of carbazole derivatives (Maiti & Mal, 2018).

Pharmaceutical Applications

In pharmacology, Kaplancıklı et al. (2012) synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, including structures similar to this compound, and evaluated them for antimicrobial activity and cytotoxicity. They found that specific derivatives showed notable antimicrobial activity, indicating the potential of carbazole derivatives in developing new antimicrobial agents (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

Materials Science Applications

In the field of materials science, carbazole derivatives are explored for their electronic and photophysical properties. For instance, Deng et al. (2013) investigated light-emitting carbazole derivatives as potential electroluminescent materials, demonstrating their application in organic light-emitting diodes (OLEDs) (Deng, Li, Wang, Wu, 2013). This research underscores the utility of carbazole derivatives in developing new materials for electronic and optoelectronic devices.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O/c1-2-24-19-9-4-3-8-17(19)18-13-16(10-11-20(18)24)23-21(25)14-6-5-7-15(22)12-14/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMPVGIBOBBLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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